

# Spectroscopic Profile of 3-(Methylsulfonyl)propan-1-ol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(Methylsulfonyl)propan-1-ol

Cat. No.: B1295623

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-(Methylsulfonyl)propan-1-ol** (CAS No: 2058-49-3). Due to the limited availability of publicly accessible, experimentally-derived spectroscopic data for this specific compound, this guide leverages predicted data and analysis of structurally analogous compounds to provide a detailed characterization. The document outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) and presents the expected data in structured tables. Visualizations of the molecular structure and a general experimental workflow are included to aid in understanding.

## Introduction

**3-(Methylsulfonyl)propan-1-ol** is a bifunctional organic compound containing both a hydroxyl group and a methylsulfonyl group. Its chemical formula is  $C_4H_{10}O_3S$ , and it has a molecular weight of approximately 138.19 g/mol .<sup>[1]</sup> The presence of both a hydrogen bond donor (hydroxyl) and a polar sulfonyl group suggests its potential utility as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in any research and development setting.

## Predicted Spectroscopic Data

While experimental spectra are not readily available, computational models provide valuable predictions for the spectroscopic properties of **3-(Methylsulfonyl)propan-1-ol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

<sup>13</sup>C NMR: The carbon-13 NMR spectrum is predicted to display four signals, one for each unique carbon atom.

| Predicted <sup>1</sup> H NMR Data | Predicted <sup>13</sup> C NMR Data                       |
|-----------------------------------|----------------------------------------------------------|
| Chemical Shift (ppm)              | Assignment                                               |
| ~ 3.7 (t)                         | H-1 (-CH <sub>2</sub> OH)                                |
| ~ 3.2 (t)                         | H-3 (-SO <sub>2</sub> CH <sub>2</sub> -)                 |
| ~ 2.9 (s)                         | H-4 (CH <sub>3</sub> SO <sub>2</sub> -)                  |
| ~ 2.0 (quintet)                   | H-2 (-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. 't' denotes a triplet, 's' a singlet, and 'quintet' a five-line multiplet.

### Infrared (IR) Spectroscopy

The IR spectrum of **3-(Methylsulfonyl)propan-1-ol** is expected to exhibit characteristic absorption bands for its functional groups.

---

### Predicted IR Absorption Bands

---

| Wavenumber (cm <sup>-1</sup> ) | Functional Group                   |
|--------------------------------|------------------------------------|
| 3500 - 3200                    | O-H (alcohol)                      |
| 3000 - 2850                    | C-H (alkane)                       |
| 1350 - 1300                    | S=O (sulfonyl, asymmetric stretch) |
| 1150 - 1120                    | S=O (sulfonyl, symmetric stretch)  |
| 1075 - 1000                    | C-O (alcohol)                      |

---

## Mass Spectrometry (MS)

Mass spectrometry data can provide information about the molecular weight and fragmentation pattern of the molecule.

---

### Predicted Mass Spectrometry Data

---

| m/z       | Adduct              |
|-----------|---------------------|
| 139.04234 | [M+H] <sup>+</sup>  |
| 161.02428 | [M+Na] <sup>+</sup> |
| 137.02778 | [M-H] <sup>-</sup>  |

---

Note: These are predicted m/z values for common adducts.[\[1\]](#)

---

## Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a compound like **3-(Methylsulfonyl)propan-1-ol**.

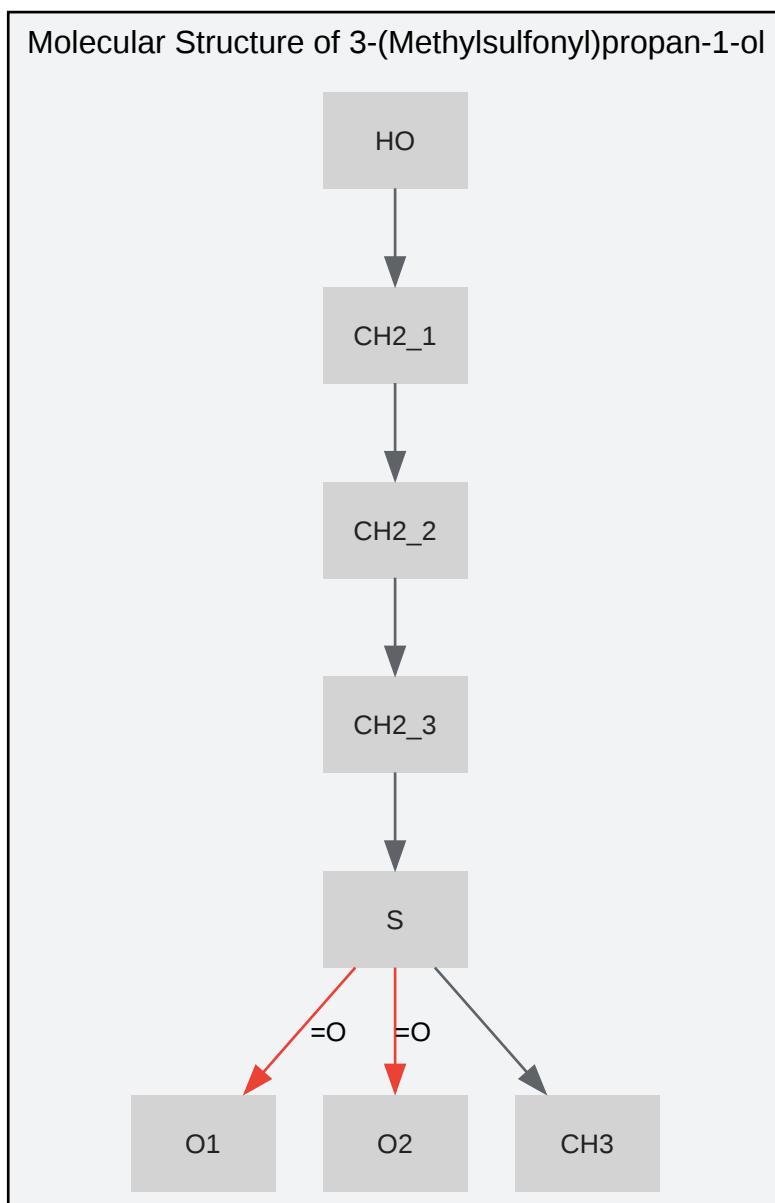
## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.

- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire a proton-decoupled spectrum. Typical parameters include a  $45^\circ$  pulse angle and a relaxation delay of 2 seconds.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

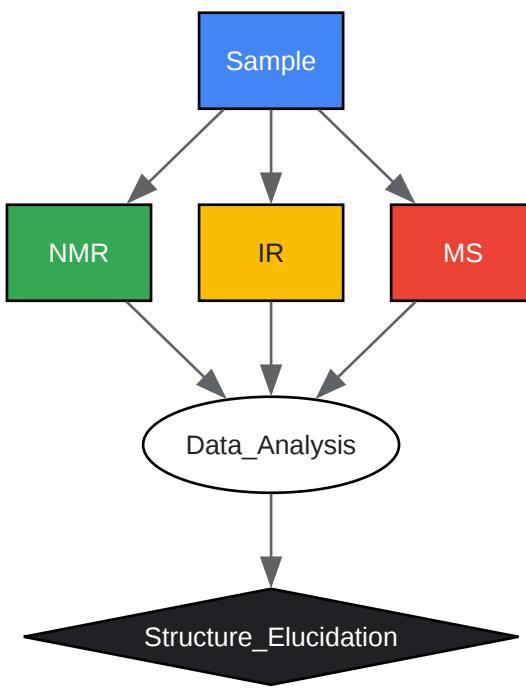
## Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. For a liquid, a thin film can be placed between two salt plates (e.g., NaCl).
- Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent to be subtracted from the sample spectrum.
- Data Acquisition: Acquire the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.


## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
- Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions with minimal fragmentation.

- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.


## Visualizations

To aid in the understanding of the molecular structure and the general workflow for its analysis, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Molecular structure of **3-(Methylsulfonyl)propan-1-ol**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

## Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **3-(Methylsulfonyl)propan-1-ol**. While direct experimental data is currently limited in the public domain, the predictive data and generalized protocols presented here offer a valuable resource for researchers and scientists working with this compound. The combination of NMR, IR, and MS, as outlined, provides a robust framework for the comprehensive structural elucidation and characterization of **3-(Methylsulfonyl)propan-1-ol** and related molecules.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PubChemLite - 3-(methylsulfonyl)-1-propanol (C4H10O3S) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-(Methylsulfonyl)propan-1-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295623#spectroscopic-data-of-3-methylsulfonyl-propan-1-ol-nmr-ir-ms>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)